molecular formula C46H70N16O13S2 B13788828 Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2

Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2

Cat. No.: B13788828
M. Wt: 1119.3 g/mol
InChI Key: AXWMEVUCUFITEJ-UHFFFAOYSA-N
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Description

N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT is a synthetic peptide derived from the transforming growth factor-alpha, a member of the epidermal growth factor family. This compound is known for its role in cellular processes such as proliferation, differentiation, and migration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: Detachment of the synthesized peptide from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Amino acid substitution reactions to modify the peptide sequence.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific reagents for amino acid replacement.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with altered amino acid sequences.

Scientific Research Applications

N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling pathways and its effects on cellular behavior.

    Medicine: Explored for its potential in regenerative medicine, particularly in wound healing and tissue repair.

    Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.

Mechanism of Action

N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT exerts its effects by binding to the epidermal growth factor receptor (EGFR) on the cell surface. This binding activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways regulate various cellular processes such as proliferation, differentiation, and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT is unique due to its specific sequence and acetylation, which can influence its stability, binding affinity, and biological activity. This makes it a valuable tool for studying the structure-function relationships of peptides and their interactions with receptors.

Properties

Molecular Formula

C46H70N16O13S2

Molecular Weight

1119.3 g/mol

IUPAC Name

31-acetamido-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxamide

InChI

InChI=1S/C46H70N16O13S2/c1-22(2)36-44(74)53-17-35(67)61-37(23(3)4)45(75)57-28(7-6-12-51-46(48)49)40(70)60-32(38(47)68)19-76-77-20-33(55-24(5)64)43(73)58-30(14-26-15-50-21-54-26)41(71)59-31(18-63)39(69)52-16-34(66)56-29(42(72)62-36)13-25-8-10-27(65)11-9-25/h8-11,15,21-23,28-33,36-37,63,65H,6-7,12-14,16-20H2,1-5H3,(H2,47,68)(H,50,54)(H,52,69)(H,53,74)(H,55,64)(H,56,66)(H,57,75)(H,58,73)(H,59,71)(H,60,70)(H,61,67)(H,62,72)(H4,48,49,51)

InChI Key

AXWMEVUCUFITEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CN=CN3)NC(=O)C)C(=O)N)CCCN=C(N)N

Origin of Product

United States

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